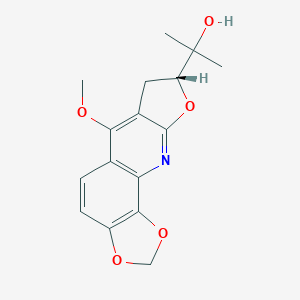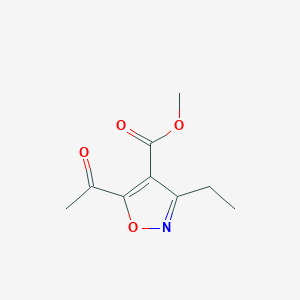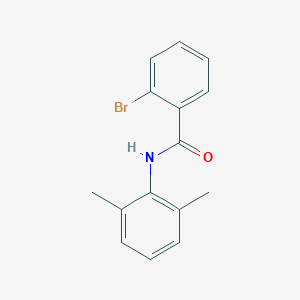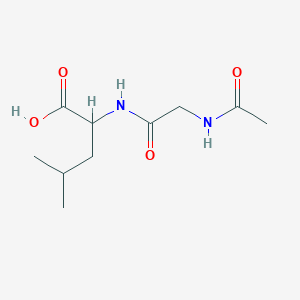
N-Acetylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycyl-L-leucine (NAGL) is a dipeptide consisting of glycine and leucine, which has gained attention in the field of biochemistry and physiology due to its potential applications in scientific research. NAGL has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
The mechanism of action of N-Acetylglycyl-L-leucine is not fully understood. However, it has been proposed that N-Acetylglycyl-L-leucine exerts its effects through the regulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-Acetylglycyl-L-leucine has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-Acetylglycyl-L-leucine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, making it a potent antioxidant. N-Acetylglycyl-L-leucine has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential anti-inflammatory agent. In addition, N-Acetylglycyl-L-leucine has been found to modulate the immune system by regulating the production of various cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Acetylglycyl-L-leucine in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one of the limitations of using N-Acetylglycyl-L-leucine is its instability in aqueous solutions, which can affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for research on N-Acetylglycyl-L-leucine. One area of research is the development of N-Acetylglycyl-L-leucine-based therapies for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the elucidation of the molecular mechanisms underlying the effects of N-Acetylglycyl-L-leucine, which can provide insights into its potential therapeutic applications. Furthermore, the development of novel synthesis methods for N-Acetylglycyl-L-leucine can improve its efficacy and stability, making it a more viable candidate for clinical applications.
Conclusion
In conclusion, N-Acetylglycyl-L-leucine is a promising compound with potential applications in scientific research. Its antioxidant, anti-inflammatory, and immunomodulatory effects make it a potential candidate for the treatment of various diseases. Further research is needed to elucidate its molecular mechanisms and to develop novel synthesis methods for its clinical applications.
Méthodes De Synthèse
N-Acetylglycyl-L-leucine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of glycine and leucine in the presence of reagents such as N-acetylation agents and coupling agents. Enzymatic synthesis involves the use of enzymes such as papain, bromelain, and ficin to catalyze the reaction between glycine and leucine.
Applications De Recherche Scientifique
N-Acetylglycyl-L-leucine has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-Acetylglycyl-L-leucine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
180923-15-3 |
|---|---|
Nom du produit |
N-Acetylglycyl-L-leucine |
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |
Clé InChI |
QXMNNNAFUOZTQZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
Pictogrammes |
Irritant |
Synonymes |
Leucine, N-(N-acetylglycyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



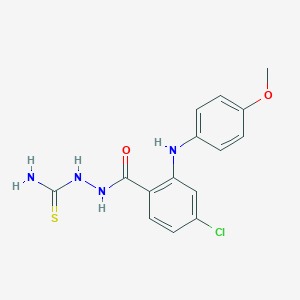
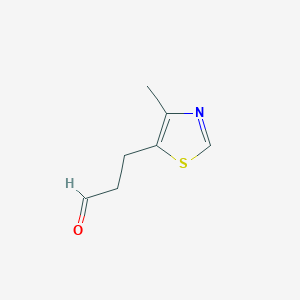


![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
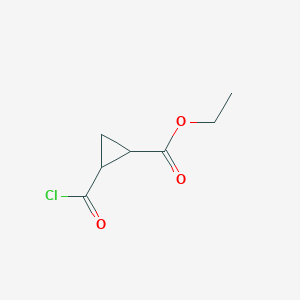
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
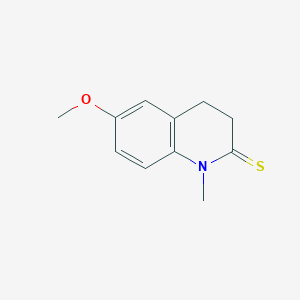

![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)

